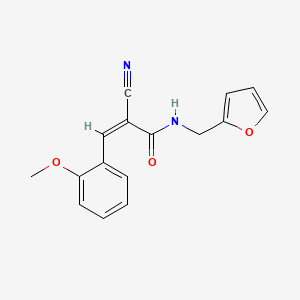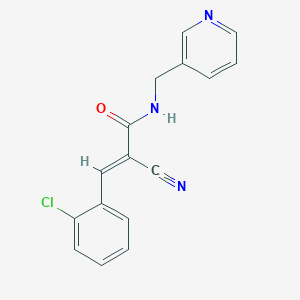
Cyclohexyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-éthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,6,8-tétrahydroquinoléine-3-carboxylate de cyclohexyle est un composé organique complexe appartenant à la classe des dérivés de la quinoléine. Ce composé se caractérise par sa structure unique, qui comprend un groupe cyclohexyle, un groupe éthoxyphényle et un noyau de tétrahydroquinoléine.
Méthodes De Préparation
La synthèse du 4-(2-éthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,6,8-tétrahydroquinoléine-3-carboxylate de cyclohexyle implique plusieurs étapes et des conditions de réaction spécifiques. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau tétrahydroquinoléine : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques pour former le cycle tétrahydroquinoléine.
Introduction du groupe cyclohexyle : Le groupe cyclohexyle est introduit par une réaction d’alkylation de Friedel-Crafts, en utilisant du chlorure de cyclohexyle et un catalyseur approprié.
Attachement du groupe éthoxyphényle : Le groupe éthoxyphényle est attaché par une réaction de substitution nucléophile, où un halogénure d’éthoxyphényle réagit avec le noyau tétrahydroquinoléine.
Fonctionnalisation finale : La dernière étape implique l’estérification du groupe carboxylate pour compléter la synthèse.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l’utilisation de réacteurs à écoulement continu pour la production à grande échelle.
Analyse Des Réactions Chimiques
Le 4-(2-éthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,6,8-tétrahydroquinoléine-3-carboxylate de cyclohexyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d’un catalyseur au palladium, ce qui entraîne la réduction du groupe carbonyle en alcool.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe éthoxy peut être remplacé par d’autres nucléophiles tels que des amines ou des thiols.
Hydrolyse : Le groupe ester peut être hydrolysé en conditions acides ou basiques pour donner l’acide carboxylique correspondant.
Applications de la recherche scientifique
Le 4-(2-éthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,6,8-tétrahydroquinoléine-3-carboxylate de cyclohexyle présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies, notamment son rôle d’inhibiteur enzymatique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Cyclohexyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action du 4-(2-éthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,6,8-tétrahydroquinoléine-3-carboxylate de cyclohexyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Le 4-(2-éthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,6,8-tétrahydroquinoléine-3-carboxylate de cyclohexyle peut être comparé à d’autres dérivés de la quinoléine, tels que :
4-(2-éthoxyphényl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de cyclohexyle : Ce composé a une structure similaire mais diffère par le degré d’hydrogénation et la présence d’un groupe méthyle.
N-cyclohexyl-4-(2-éthoxyphényl)-1-pipérazinecarboxamide : Ce composé contient un cycle pipérazine au lieu d’un noyau de tétrahydroquinoléine.
Isocyanate de 2-méthoxyphényle : Bien que structurellement différent, ce composé partage certains groupes fonctionnels et peut être utilisé dans des réactions chimiques similaires.
L’unicité du 4-(2-éthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,6,8-tétrahydroquinoléine-3-carboxylate de cyclohexyle réside dans sa combinaison spécifique de groupes fonctionnels, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C27H35NO4 |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
cyclohexyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H35NO4/c1-5-31-22-14-10-9-13-19(22)24-23(26(30)32-18-11-7-6-8-12-18)17(2)28-20-15-27(3,4)16-21(29)25(20)24/h9-10,13-14,18,24,28H,5-8,11-12,15-16H2,1-4H3 |
Clé InChI |
PNOZYXWTWMGNKG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)
![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)

![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)



![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)
![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)
![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
